N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C18H18FNO4S and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thioacetamide structure with a 4-fluorophenyl substituent. The molecular formula is C15H16FNO3S, with a molecular weight of approximately 303.36 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H16FNO3S |
Molecular Weight | 303.36 g/mol |
CAS Number | 1396675-47-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The process may include the formation of the hydroxypropyl group through nucleophilic substitution and subsequent introduction of the thioacetamide moiety.
Anticancer Properties
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines:
- HepG2 (liver cancer) : IC50 = 2.38 µM
- HCT116 (colon cancer) : IC50 = 1.54 µM
- MCF7 (breast cancer) : IC50 = 4.52 µM
In comparison, the standard drug doxorubicin exhibited higher IC50 values (7.46 µM for HepG2) indicating that these derivatives may be more effective than established treatments in some cases .
The mechanisms underlying the anticancer effects involve several pathways:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial in tumor growth and proliferation.
- Apoptosis Induction : Assessment through annexin V-FITC staining indicates that these compounds can induce apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2, which are involved in mitochondrial apoptosis pathways.
- Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
Study on Antitumor Activity
A notable study synthesized several derivatives including N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-thioacetamides and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that these compounds not only inhibited cell growth but also showed selective toxicity toward cancer cells over normal cells .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of these compounds to various biological targets such as EGFR and other kinases involved in cancer progression. These studies suggest a strong interaction between the compound and target proteins, supporting its potential as an effective therapeutic agent .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-18(22,12-2-7-15-16(8-12)24-11-23-15)10-20-17(21)9-25-14-5-3-13(19)4-6-14/h2-8,22H,9-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMMRXDEPHRVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.